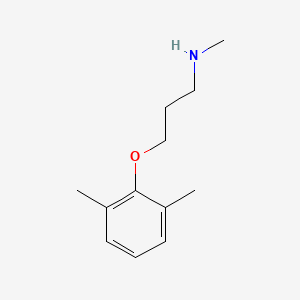

![molecular formula C10H17N3 B1341874 1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine CAS No. 910442-17-0](/img/structure/B1341874.png)

1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

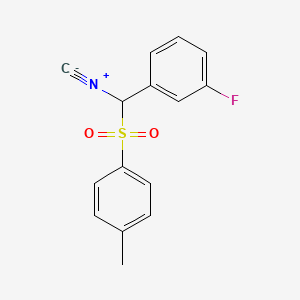

Synthesis Analysis

The synthesis of related bicyclic diamino scaffolds, as described in the first paper, involves a [1,3]-dipolar cycloaddition reaction. This reaction is between a nitrile oxide derived from l-phenylalanine and N-benzyl-3-pyrroline, leading to the formation of two diastereoisomers. The distribution of these isomers is influenced by the choice of base, with organic bases favoring the 3a R,6a S-Isomer due to π-interactions. In contrast, inorganic bases reduce the formation of this isomer due to the chaotropic effect of the cation .

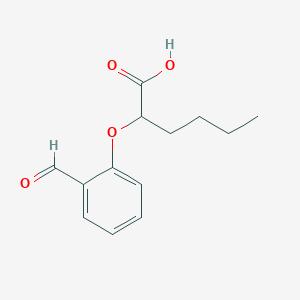

Molecular Structure Analysis

The molecular structure of compounds similar to the one can exhibit significant electronic polarization. For instance, in the second paper, the vinylogous amide portion of the compounds studied shows polarization, with the oxygen atom carrying a partial negative charge and the nitrogen atom of the cyclohexylamine portion carrying a partial positive charge. This electronic characteristic is crucial for understanding the reactivity and interaction of such molecules .

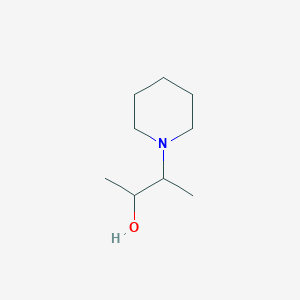

Chemical Reactions Analysis

The reactivity of the compound can be inferred from related reactions. Cyclohexylamine, when reacted with different aryl-substituted pyrazole carbaldehydes, leads to different products through nucleophilic substitution or condensation followed by hydrolysis. The nature of the aryl substituent plays a significant role in determining the reaction pathway and the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine can be deduced from their molecular interactions. For example, the compounds studied in the second paper form hydrogen bonds, with one forming sheets through C-H...O hydrogen bonds and the other forming dimers containing centrosymmetric rings. These interactions are indicative of the potential solubility, crystal formation, and stability of such compounds .

Scientific Research Applications

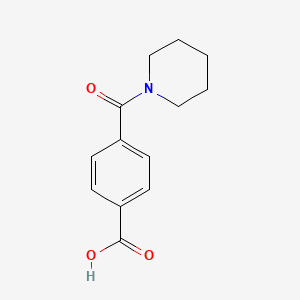

Chemical Inhibitors and Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes emphasizes the importance of selective inhibitors in understanding drug metabolism and potential drug-drug interactions. This study reviewed the potency and selectivity of chemical inhibitors for major human hepatic CYP isoforms, crucial for predicting drug interactions in clinical settings (Khojasteh et al., 2011).

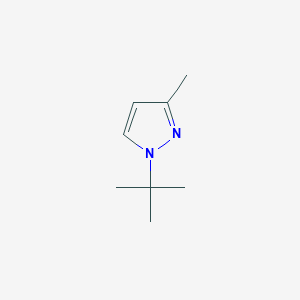

Heterocyclic Compounds Synthesis

The synthesis of heterocyclic compounds, such as pyrazolo-imidazoles, -thiazoles, and spiropyridines, using 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the versatility of pyrazoline derivatives as building blocks for creating a wide range of compounds with potential pharmaceutical applications (Gomaa & Ali, 2020).

Therapeutic Applications of Pyrazolines

Pyrazoline derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This review highlights the therapeutic patent literature on pyrazolines, underlining their significance in drug development (Shaaban et al., 2012).

Anticancer Agents Development

A review on synthetic strategies of pyrazoline derivatives for new anticancer agents provides insights into the biological activity of pyrazoline derivatives in pharmaceutical chemistry. This highlights the ongoing research interest in pyrazoline derivatives for their potential in anticancer therapy (Ray et al., 2022).

properties

IUPAC Name |

1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-11-7-10-8-5-3-2-4-6-9(8)12-13-10/h11H,2-7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPCZJNCDYVBQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NNC2=C1CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592065 |

Source

|

| Record name | 1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine | |

CAS RN |

910442-17-0 |

Source

|

| Record name | 1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)

![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)